3-(2-Nitrophenyl)imidazolidine-2,4-dione
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Overview
Description
3-(2-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4. It is characterized by the presence of an imidazolidine-2,4-dione core substituted with a 2-nitrophenyl group.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Nitrophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
This compound interacts with its targets through molecular docking. The compound fits well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction potentially alters the function of the channel, contributing to its anticonvulsant properties . Similarly, the compound shows efficient antibacterial activity against both Gram-positive and Gram-negative bacteria by interacting with their proteins .
Biochemical Pathways
Its interaction with the vgcip suggests that it may influence sodium ion transport across the neuronal membrane, affecting neuronal excitability and potentially mitigating convulsive activity . Its antibacterial action suggests that it may interfere with essential bacterial protein functions, thereby inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potential anticonvulsant and antibacterial activities. By binding to the VGCIP, it may reduce neuronal excitability, thereby mitigating convulsive activity . Its interaction with bacterial proteins may inhibit bacterial growth, contributing to its antibacterial properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction mixture can affect the isomerization of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium azide or benzyl chloride in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-aminophenyl)imidazolidine-2,4-dione, while substitution reactions can produce various substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
3-(2-Nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)imidazolidine-2,4-dione: Similar in structure but with the nitro group in the 3-position instead of the 2-position.
5,5-Diphenylimidazolidine-2,4-dione: Contains two phenyl groups instead of a nitrophenyl group.
Thiazolidine-2,4-dione: Similar core structure but with a sulfur atom replacing one of the nitrogen atoms.
Uniqueness
3-(2-Nitrophenyl)imidazolidine-2,4-dione is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This positioning can lead to different chemical and biological properties compared to its isomers and analogs .
Properties
IUPAC Name |
3-(2-nitrophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVRVBDHFYFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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